![molecular formula C13H24N2O2 B1526326 Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate CAS No. 1086394-55-9](/img/structure/B1526326.png)
Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Overview
Description
Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C13H24N2O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-7-13(10-15)6-4-5-8-14-13/h14H,4-10H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate has a molecular weight of 240.35 . It is a liquid at room temperature and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Peptide Synthesis and Conformational Analysis
Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate derivatives have been synthesized for use in peptide synthesis, serving as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Studies on these derivatives, such as 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, indicate their potential as gamma-turn/distorted type II beta-turn mimetics in peptide structures. This application is crucial for developing peptides with specific conformational properties, beneficial in drug design and biomolecular research (Fernandez et al., 2002).
Supramolecular Arrangements
The study of cyclohexane-5-spirohydantoin derivatives, closely related to tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate, sheds light on the relationship between molecular and crystal structures. This research is essential for understanding how different substituents on the cyclohexane ring influence supramolecular arrangements, which is valuable in the field of crystal engineering and material science (Graus et al., 2010).
NMR Spectroscopy in Structural Analysis
The relative configuration of various diazaspiro[4.5]decanes, which include tert-butyl group substitutions, has been analyzed using NMR spectroscopy. This research is pivotal in determining the stereochemical properties of these compounds, which is fundamental for their application in chemical synthesis and pharmaceutical development (Guerrero-Alvarez et al., 2004).
Synthesis of Novel Compounds
Research on tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate derivatives focuses on synthesizing novel compounds, such as bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. These compounds provide a convenient entry point to novel chemical spaces, particularly beneficial in the discovery of new drugs and materials (Meyers et al., 2009).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-7-13(10-15)6-4-5-8-14-13/h14H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBZZJJMJPLVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719160 | |
Record name | tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
CAS RN |
1086394-55-9 | |
Record name | 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086394-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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